7-Hydroxy-6-methoxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with hydroxyl and methoxy functional groups at positions 7 and 6, respectively, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone intermediates, which are reacted with appropriate reagents under controlled conditions to yield the desired product . Another method involves the use of transition metal-catalyzed reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydroxyl or amino groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Hydroxy-6-methoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects . Additionally, its antioxidant properties can help in scavenging free radicals, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid
Comparison: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For instance, the hydroxyl group at position 7 and the methoxy group at position 6 contribute to its specific reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-hydroxy-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-10-4-7-6(11(14)15)2-3-12-8(7)5-9(10)13/h2-5,13H,1H3,(H,14,15) |
InChI Key |
ITRGVXJLQWWVCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.